Yatein
Overview
Description
Yatein is a lignan isolated from various plants, including Calocedrus formosana Florin . It has a molecular formula of C22H24O7 . It has been found to exhibit antiproliferative activity and has been studied for its potential antitumor properties .
Synthesis Analysis
The synthesis of Yatein involves several steps. One study suggests that the iron (II)- and 2-oxoglutarate–dependent (Fe/2OG) oxygenase, deoxypodophyllotoxin synthase (DPS), catalyzes the oxidative coupling of ring B and ring E to form ring C and complete the tetracyclic core . Another study mentions two regioselective methylations involving the intermediates: thujaplicatin and 5–O methylthujaplicatin .
Molecular Structure Analysis
Yatein has a molecular weight of 400.422 Da and a monoisotopic mass of 400.152191 Da . The structure of DPS in complex with 2OG and (±)-yatein has been reported .
Chemical Reactions Analysis
The DPS-catalyzed cyclization likely proceeds by hydrogen atom abstraction from C7’, oxidation of the benzylic radical to a carbocation, Friedel–Crafts-like ring closure, and rearomatization of ring B by C6 deprotonation .
Physical And Chemical Properties Analysis
Yatein has a density of 1.3±0.1 g/cm3, a boiling point of 564.9±45.0 °C at 760 mmHg, and a flash point of 246.2±28.8 °C . It has 7 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds .
Scientific Research Applications
Antitumor Activity in Lung Cancer
Yatein, isolated from Calocedrus formosana Florin leaves, demonstrates significant antitumor properties. Research by Ho et al. (2019) found that yatein inhibits the growth of human lung adenocarcinoma cells by inducing apoptosis through both intrinsic and extrinsic pathways. It causes G2/M arrest in cell cycles and destabilizes microtubules, significantly inhibiting tumor growth in vivo in a xenograft mouse model (Ho et al., 2019).
Suppression of Herpes Simplex Virus
Kuo et al. (2006) discovered that yatein, derived from Chamaecyparis obtusa, significantly suppresses the multiplication of herpes simplex virus type 1 (HSV-1) in HeLa cells. It inhibits the expression of viral immediate-early and late gene expression, interfering with viral DNA replication and reducing levels of glycoproteins B and C mRNA expression (Kuo et al., 2006).
Biosynthesis Studies
Sakakibara et al. (2003) conducted a study on the biosynthesis of yatein in Anthriscus sylvestris. Their research revealed two independent branch pathways from matairesinol to yatein, providing insights into its biosynthetic pathway and potential applications in pharmacology (Sakakibara et al., 2003).
Distribution in Cupressaceae Family
Hwang et al. (2004) developed a method for the chiral analysis of yatein, exploring its distribution in the Cupressaceae family. They found significant differences in yatein content among various genera, which could be useful for chemical discrimination and quality control (Hwang et al., 2004).
Role in Flax Defense and Biosynthesis
Corbin et al. (2017) investigated the biosynthesis and function of yatein in flax leaves, revealing that its production is regulated by a distinct pinoresinol–lariciresinol reductase and is increased in response to stress, indicating a role in plant defense (Corbin et al., 2017).
Antiproliferative Effects on Murine Myeloma Cells
Donoso-Fierro et al. (2015) assessed yatein isolated from Austrocedrus chilensis for its antiproliferative activity against murine myeloma cells. Yatein exhibited significant cytotoxicity and induced apoptosis in these cells, highlighting its potential as an anticancer agent (Donoso-Fierro et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3R,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O7/c1-24-19-9-14(10-20(25-2)21(19)26-3)7-16-15(11-27-22(16)23)6-13-4-5-17-18(8-13)29-12-28-17/h4-5,8-10,15-16H,6-7,11-12H2,1-3H3/t15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLDZDDTZKXJLU-JKSUJKDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C(COC2=O)CC3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C[C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193471 | |
Record name | Yatein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Yatein | |
CAS RN |
40456-50-6 | |
Record name | Yatein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40456-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Yatein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040456506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Yatein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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